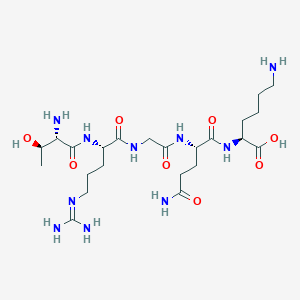

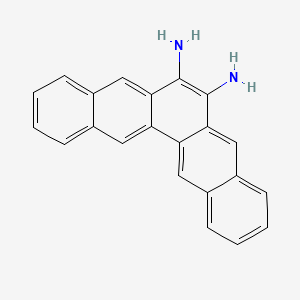

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-glutaminyl-L-lysine est un composé peptidique complexe. Les peptides sont de courtes chaînes d'acides aminés liés par des liaisons peptidiques, et ils jouent un rôle crucial dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-glutaminyl-L-lysine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Activation des acides aminés : Chaque acide aminé est activé à l'aide de réactifs tels que les carbodiimides ou les sels d'uranium.

Couplage : L'acide aminé activé est couplé à la chaîne peptidique liée à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés pour permettre l'étape de couplage suivante.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des principes similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés et des systèmes de purification à haut débit seraient utilisés pour assurer l'efficacité et la constance.

Analyse Des Réactions Chimiques

Types de réactions

La L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-glutaminyl-L-lysine peut subir diverses réactions chimiques, notamment:

Oxydation : Cette réaction peut modifier des résidus d'acides aminés spécifiques, tels que la méthionine ou la cystéine.

Réduction : Les ponts disulfure à l'intérieur du peptide peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers agents alkylants ou acylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des résidus de méthionine conduirait à la formation de sulfoxyde de méthionine.

Applications De Recherche Scientifique

La L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-glutaminyl-L-lysine a plusieurs applications en recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated for its role in cellular signaling pathways and protein interactions.

Médecine : Applications thérapeutiques potentielles, telles que dans les systèmes d'administration de médicaments ou en tant que peptide bioactif.

Industrie : Utilisé dans le développement de nouveaux biomatériaux et procédés biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de la L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-glutaminyl-L-lysine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler les voies biologiques en se liant à ces cibles et en modifiant leur activité. Les voies exactes impliquées dépendraient du contexte spécifique de son application.

Mécanisme D'action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved would depend on the specific context of its application.

Comparaison Avec Des Composés Similaires

Composés similaires

- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine

- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine

- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Unicité

La L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-glutaminyl-L-lysine est unique en raison de sa séquence et de sa structure spécifiques, qui confèrent des activités biologiques distinctes et des applications potentielles. Sa combinaison d'acides aminés et de groupes fonctionnels permet des interactions ciblées avec des cibles moléculaires, ce qui la rend précieuse à des fins de recherche et thérapeutiques.

Propriétés

Numéro CAS |

647375-79-9 |

|---|---|

Formule moléculaire |

C23H44N10O8 |

Poids moléculaire |

588.7 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H44N10O8/c1-12(34)18(26)21(39)32-13(6-4-10-29-23(27)28)19(37)30-11-17(36)31-14(7-8-16(25)35)20(38)33-15(22(40)41)5-2-3-9-24/h12-15,18,34H,2-11,24,26H2,1H3,(H2,25,35)(H,30,37)(H,31,36)(H,32,39)(H,33,38)(H,40,41)(H4,27,28,29)/t12-,13+,14+,15+,18+/m1/s1 |

Clé InChI |

QTIMYSRYOITBPF-ZVZLPEGASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |

SMILES canonique |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)

![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)

![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)

![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)

![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)